dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride
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Overview
Description
Dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two ester groups at positions 4 and 5 of the imidazole ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride typically involves the cyclization of amido-nitriles. One method involves the reaction of amido-nitriles with nickel catalysts under mild conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the one-pot synthesis using internal alkynes, iodine, and dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, iodine for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Dimethyl imidazole-4,5-dicarboxylate: Similar in structure but lacks the hydrochloride group.
Imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups.
1H-Imidazole-4,5-dicarboxylic acid, dimethyl ester: Another ester derivative of imidazole.
Uniqueness: Dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical reactivity and solubility properties. These features make it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
dimethyl 1H-imidazole-4,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c1-12-6(10)4-5(7(11)13-2)9-3-8-4;/h3H,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISTIKMLKZGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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